3,5-Dibromo-2-isopropoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-isopropoxy-1,1’-biphenyl: is an organic compound with the molecular formula C₁₅H₁₄Br₂O and a molecular weight of 370.079 g/mol . This compound is characterized by the presence of two bromine atoms and an isopropoxy group attached to a biphenyl structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl typically involves the bromination of 2-isopropoxy-1,1’-biphenyl. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated biphenyl compounds.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of complex biaryl compounds through coupling reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have shown potential in various biological assays and drug development processes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. It is also used in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl depends on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form biaryl products. The bromine atoms play a crucial role in facilitating these reactions by providing reactive sites for catalyst interaction .
Comparison with Similar Compounds
3,3’-Dibromo-1,1’-biphenyl: Similar structure but lacks the isopropoxy group.
1,1’-Biphenyl, 2,2’-dibromo-: Another dibromo biphenyl derivative with bromine atoms at different positions.
3,5-Dibromo-4-iodobiphenyl: Contains an additional iodine atom, making it more reactive in certain reactions.
Uniqueness: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl is unique due to the presence of the isopropoxy group, which imparts different electronic and steric properties compared to other dibromo biphenyl derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C15H14Br2O |
---|---|
Molecular Weight |
370.08 g/mol |
IUPAC Name |
1,5-dibromo-3-phenyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H14Br2O/c1-10(2)18-15-13(8-12(16)9-14(15)17)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
HKGVXHUASQHWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.